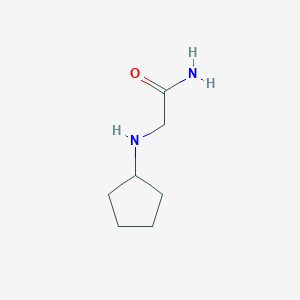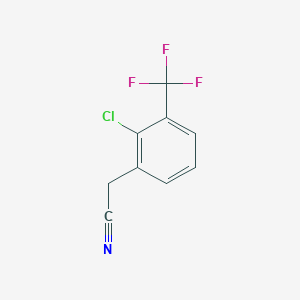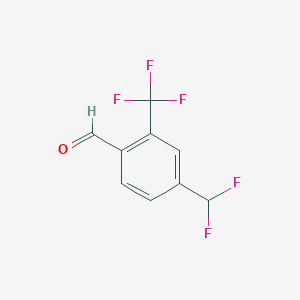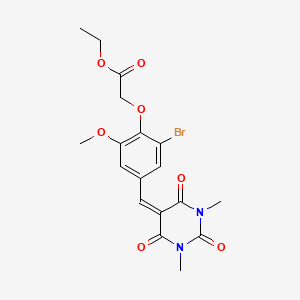
2-(Cyclopentylamino)acetamide
Descripción general
Descripción
“2-(Cyclopentylamino)acetamide” is a chemical compound with the molecular formula C7H14N2O . It is used for research purposes . The hydrochloride form of this compound has a molecular weight of 178.66 .
Synthesis Analysis
The synthesis of cyanoacetamides, a class of compounds to which 2-(Cyclopentylamino)acetamide belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of 2-(Cyclopentylamino)acetamide is represented by the InChI code: 1S/C7H14N2O.ClH/c8-7(10)5-9-6-3-1-2-4-6;/h6,9H,1-5H2,(H2,8,10);1H . The molecular weight of the compound is 142.2 .Physical And Chemical Properties Analysis
2-(Cyclopentylamino)acetamide is a powder at room temperature . The predicted melting point is 96.80°C, and the predicted boiling point is approximately 299.1°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of n20D 1.50 .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Studies
The crystal and molecular structure of similar compounds to 2-(Cyclopentylamino)acetamide has been a subject of study. For instance, the structure of 2‐(N‐nitrosomethylamino)acetamide was analyzed, revealing insights into hydrogen bonds and molecular sheets formation (Templeton, Templeton, & Zalkin, 1973).
Mechanism of Action in Medicinal Chemistry
Research on the mechanism of action of acetaminophen, a compound related to 2-(Cyclopentylamino)acetamide, has provided insights into how these types of compounds work at the molecular level. Acetaminophen's weak inhibition of cyclooxygenase enzymes is notable, and studies suggest it may act on a yet unidentified form of these enzymes (Botting, 2000).
Cyclopalladation Reactions
The cyclopalladation of anilines and acetamides, including structures similar to 2-(Cyclopentylamino)acetamide, has been studied. This process is critical in creating metal complexes that are valuable in various chemical reactions and potential medicinal applications (Mossi, Klaus, & Rys, 1992).
Conversion and Metabolism Studies
Studies on the conversion of acetaminophen into bioactive compounds have provided insights into how 2-(Cyclopentylamino)acetamide-like compounds are metabolized in the body, contributing to understanding their pharmacokinetics and dynamics (Högestätt et al., 2005).
Synthesis and Characterization
Research on synthesizing and characterizing new 2-(alkylamino)acetamides has contributed significantly to understanding the chemical properties and potential applications of compounds like 2-(Cyclopentylamino)acetamide. These studies offer insights into the structural elements and reactivity of such compounds (Mancilla et al., 2003).
Antitubercular Activity
Some derivatives of 2-(Cyclopentylamino)acetamide have shown promising results in fighting tuberculosis. Studies on 2-(quinoline-4-yloxy)acetamides, for instance, have revealed their potential as potent antitubercular agents (Borsoi et al., 2022).
Dibromohydration Reactions
The dibromohydration of N-(2-alkynylaryl)acetamide, a reaction that involves compounds structurally related to 2-(Cyclopentylamino)acetamide, has been studied for its potential in synthesizing new chemical entities (Qiu, Li, Ma, & Zhou, 2017).
Sensitivity Improvement in Environmental Analysis
2-(Cyclopentylamino)acetamide-related compounds have been explored as molecular probes for detecting carbonyl compounds in environmental samples. This research is crucial for environmental monitoring and pollution assessment (Houdier, Perrier, Defrancq, & Legrand, 2000).
Novel Antiepileptic Agents
2-(Cyclopentylamino)acetamide analogs have been investigated for their potential as antiepileptic agents. These studies contribute to the development of new medications for epilepsy and related disorders (Kenda et al., 2004).
Heterocyclic Synthesis
2-(Cyclopentylamino)acetamide and its derivatives have been utilized in heterocyclic synthesis, an essential aspect of creating new drugs and materials (Gouda et al., 2015).
Neurochemical Substrate Interaction
Studies on the interaction of modafinil, a compound related to 2-(Cyclopentylamino)acetamide, with dopamine and norepinephrine transporters provide insights into the neurochemical actions of similar compounds (Madras et al., 2006).
DNA Damage Mechanisms
Research into the DNA damage mechanisms induced by acetamide metabolites, closely related to 2-(Cyclopentylamino)acetamide, helps understand the molecular basis of carcinogenesis and related diseases (Sakano, Oikawa, Hiraku, & Kawanishi, 2004).
Anti-inflammatory Applications
Compounds like N-(2-hydroxy phenyl) acetamide, structurally related to 2-(Cyclopentylamino)acetamide, have shown potential in treating inflammation and related disorders, which may extend to similar compounds (Jawed, Shah, Jamall, & Simjee, 2010).
Structural Elements for Monoamine Transporter Selectivity
Research on the structural elements of 2-[(Diphenylmethyl)sulfinyl]acetamide and its analogs provides insights into designing drugs targeting monoamine transporters, which could be applicable to compounds like 2-(Cyclopentylamino)acetamide (Okunola-Bakare et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(cyclopentylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)5-9-6-3-1-2-4-6/h6,9H,1-5H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBBPRCNRPLJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)acetamide | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2640804.png)
![Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640807.png)
![4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640808.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640810.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2640813.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2640815.png)

![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2640817.png)

![2-Butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2640819.png)
![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2640820.png)
![N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide](/img/structure/B2640821.png)
![2-[[(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B2640826.png)